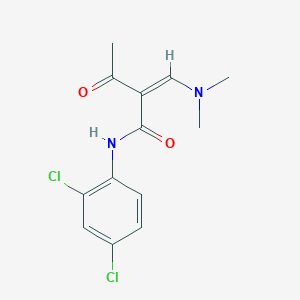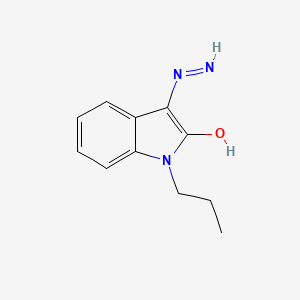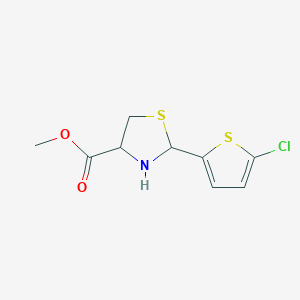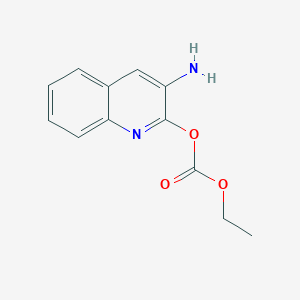
2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, also known as ACD, is an organic compound that is used in a variety of scientific research applications. It is a derivative of acrylamide and is a white, odorless, crystalline solid. ACD is soluble in water and can be used as a reagent in both organic and inorganic syntheses. ACD is a versatile compound that has been used in a variety of research applications, including drug discovery and development, environmental monitoring, and biochemistry.
Applications De Recherche Scientifique
Antitumor Activity and Molecular Docking Studies
One significant application of compounds related to 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide is in the realm of antitumor activity. A study by Fahim, Elshikh, and Darwish (2019) demonstrated that certain synthesized compounds, akin to the structure of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, showed outstanding in vitro antitumor activity. This study also employed molecular docking using Auto Dock tools to evaluate the interactions with synthase complexes, indicating the potential of these compounds in cancer therapy (Fahim, Elshikh, & Darwish, 2019).
Application in Hydrogel Layers
Another application can be seen in the creation of hydrogel layers. Harmon, Kuckling, and Frank (2003) explored photo-cross-linkable co- and terpolymers using components like 2-(dimethylmaleimido)-N-ethyl-acrylamide and N-(2-(dimethylamino)ethyl)acrylamide. These studies help in understanding the behavior of hydrogel films, which have implications in various scientific fields including drug delivery and tissue engineering (Harmon, Kuckling, & Frank, 2003).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of derivatives of acrylamide, including those with similar structures to 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, are crucial in understanding their chemical properties and potential applications. Shukla, Chaudhary, and Pandey (2020) conducted a study focusing on the analysis of such compounds using molecular docking, DFT, and QTAIM approaches. This research aids in the development of new materials and chemicals with specific desired properties (Shukla, Chaudhary, & Pandey, 2020).
Polymerization and Copolymer Synthesis
2-Acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide-related compounds are also used in polymerization processes. Kihara, Sugimoto, and Endo (1999) explored the controlled polymerization of acrylamides and the synthesis of polyamides, which have applications in the development of new materials with specific mechanical and chemical properties (Kihara, Sugimoto, & Endo, 1999).
Propriétés
IUPAC Name |
(2Z)-N-(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-8(18)10(7-17(2)3)13(19)16-12-5-4-9(14)6-11(12)15/h4-7H,1-3H3,(H,16,19)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNFAVOLHPRYAF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)







![3-(4-chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439015.png)

![Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439017.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2439018.png)